molecular formula C18H19NO4 B5858641 methyl 2-[(4-isopropoxybenzoyl)amino]benzoate

methyl 2-[(4-isopropoxybenzoyl)amino]benzoate

Cat. No. B5858641
M. Wt: 313.3 g/mol
InChI Key: YKNARKDPAKVMPO-UHFFFAOYSA-N
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Description

Methyl 2-[(4-isopropoxybenzoyl)amino]benzoate, also known as MIBA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MIBA is a derivative of benzoic acid and is used in various fields of study, including drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

1. Radioactive Tracing in Chemical Synthesis

Research by Taylor et al. (1996) details the synthesis of a compound similar to methyl 2-[(4-isopropoxybenzoyl)amino]benzoate, highlighting its application in creating radioactive tracers for biochemical studies. This is crucial for understanding chemical reactions at a molecular level, such as drug metabolism and distribution in the body.

2. Structural Analysis in Crystallography

A study by Portilla et al. (2007) explored the hydrogen-bonded structure of a related compound, indicating its relevance in crystallography. This aids in understanding molecular interactions and can be pivotal in drug design and material science.

3. Environmental Biodegradation

Cowles, Nichols, and Harwood (2000) investigated the degradation of benzoate and related compounds by bacteria, providing insights into environmental biodegradation pathways. This research is significant in understanding how organic pollutants are broken down in nature, aiding in environmental protection efforts.

4. Polymer Synthesis

In polymer chemistry, compounds like methyl 2-[(4-isopropoxybenzoyl)amino]benzoate are used as monomers. Kricheldorf and Thomsen (1992) discussed their use in creating polyesters, which are important in manufacturing a variety of materials ranging from textiles to biodegradable plastics.

5. Synthetic Chemistry

Methyl 2-[(4-isopropoxybenzoyl)amino]benzoate analogs are key intermediates in various synthetic processes. For instance, the synthesis by Lou Hong-xiang (2012) contributes to the creation of natural products with biological activities, highlighting their importance in drug discovery and development.

properties

IUPAC Name

methyl 2-[(4-propan-2-yloxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-12(2)23-14-10-8-13(9-11-14)17(20)19-16-7-5-4-6-15(16)18(21)22-3/h4-12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNARKDPAKVMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-({[4-(propan-2-yloxy)phenyl]carbonyl}amino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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